2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide
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Overview
Description
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide typically involves the following steps:
Formation of the triazoloquinoxaline core: This is achieved by reacting 2-chloroquinoxaline with 1,2,4-triazole in the presence of a base such as potassium carbonate.
Thioether formation: The triazoloquinoxaline intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the thioether intermediate is reacted with 4-fluorobenzylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The halogen atoms on the quinoxaline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide involves its interaction with DNA and proteins. It is believed to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer activity and have been studied for their potential as PCAF inhibitors.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol derivatives: These derivatives have shown DNA intercalation activities and anticancer properties.
Uniqueness
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide is unique due to its specific structural features, such as the presence of the 4-fluorobenzyl group and the thioether linkage. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development .
Biological Activity
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorobenzyl)acetamide is a synthetic compound belonging to the class of triazoloquinoxaline derivatives. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound suggest potential therapeutic applications in various fields of medicine.
Chemical Structure and Properties
The molecular formula of this compound is C19H17N5O3S with a molecular weight of approximately 395.4 g/mol. The compound features a triazoloquinoxaline core linked through a thioether bond to an acetamide group substituted with a 4-fluorobenzyl moiety.
Property | Value |
---|---|
Molecular Formula | C19H17N5O3S |
Molecular Weight | 395.4 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with DNA and proteins. It is believed to intercalate into DNA, disrupting normal cellular functions and inhibiting the proliferation of cancer cells. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, contributing to its antimicrobial and anti-inflammatory effects .
Anticancer Activity
Recent studies have highlighted the potential of triazoloquinoxaline derivatives as anticancer agents. For instance, compounds within this class have shown significant anti-proliferative effects against various cancer cell lines. A notable study demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. These compounds were effective in disrupting the cell cycle and inducing apoptosis through the upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazoloquinoxaline derivatives have shown activity against various pathogens, suggesting that this compound may inhibit microbial growth through mechanisms similar to those observed in anticancer activity. The presence of the thioether linkage appears to enhance its interaction with microbial targets .
Case Studies
- Study on Anti-Proliferative Effects : A series of synthesized triazoloquinoxaline derivatives were tested for their anti-proliferative effects against MCF-7 and HepG2 cell lines. Compound 19a demonstrated an IC50 value of 8.2 µM against MCF-7 cells and 5.4 µM against HepG2 cells, indicating strong cytotoxicity compared to standard drugs like sorafenib .
- VEGFR-2 Inhibition : In another study focusing on angiogenesis regulation via VEGFR-2 inhibition, compounds derived from the triazoloquinoxaline scaffold showed promising results. The lead compound exhibited an IC50 value of 3.4 nM against VEGFR-2, highlighting its potential as an anti-cancer therapeutic by targeting tumor angiogenesis .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c19-13-7-5-12(6-8-13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-4-2-1-3-14(15)22-18/h1-8,11H,9-10H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMVEWYFKKSIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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